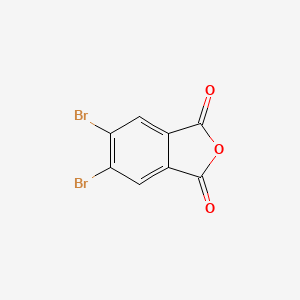4,5-Dibromophthalic anhydride
CAS No.:
Cat. No.: VC16494240
Molecular Formula: C8H2Br2O3
Molecular Weight: 305.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H2Br2O3 |
|---|---|
| Molecular Weight | 305.91 g/mol |
| IUPAC Name | 5,6-dibromo-2-benzofuran-1,3-dione |
| Standard InChI | InChI=1S/C8H2Br2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H |
| Standard InChI Key | DVIKZIPMTWLDLT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CC(=C1Br)Br)C(=O)OC2=O |
Introduction
Structural Characterization
Molecular Architecture
4,5-Dibromophthalic anhydride belongs to the class of benzofuran-1,3-dione derivatives. The IUPAC name for this compound is 5,6-dibromo-2-benzofuran-1,3-dione, reflecting the positions of the bromine substituents on the aromatic ring . The planar structure of the benzene ring is modified by the electron-withdrawing effects of the bromine atoms and the anhydride group, influencing its electronic and steric properties.
2D and 3D Representations
The SMILES notation for the compound is C1=C2C(=CC(=C1Br)Br)C(=O)OC2=O, which encodes the positions of the bromine atoms and the anhydride moiety . The InChIKey (ULSOWUBMELTORB-UHFFFAOYSA-N) provides a unique identifier for computational and database applications .
Crystallographic Data
Crystal structure analysis (CCDC Number 134760) reveals a monoclinic lattice system with space group . The bromine atoms occupy equatorial positions, creating a distorted planar geometry due to steric interactions. The anhydride group adopts a nearly coplanar orientation relative to the benzene ring, facilitating conjugation and stability.
Spectroscopic Identification
Physical and Chemical Properties
Physicochemical Parameters
The compound’s properties are summarized in Table 1.
Table 1: Key Physicochemical Properties of 4,5-Dibromophthalic Anhydride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 305.91 g/mol | |
| XLogP3 | 2.7 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar SA | 43.4 Ų | |
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
The XLogP3 value of 2.7 indicates moderate lipophilicity, suggesting solubility in organic solvents such as chloroform or dichloromethane . The absence of hydrogen bond donors and three acceptors aligns with its anhydride functional group.
Stability and Reactivity
As a moisture-sensitive compound, 4,5-dibromophthalic anhydride likely requires storage under inert conditions to prevent hydrolysis to the corresponding dicarboxylic acid . The electron-deficient aromatic ring enhances susceptibility to nucleophilic aromatic substitution, making it a versatile substrate for further functionalization.
Synthesis and Preparation
General Approaches
While detailed synthetic protocols are scarce in publicly available literature, the preparation of 4,5-dibromophthalic anhydride is hypothesized to involve direct bromination of phthalic anhydride using brominating agents such as bromine or -bromosuccinimide (NBS). This method parallels the synthesis of 4,5-dichlorophthalic anhydride, where chlorination is achieved using chlorine gas or sulfuryl chloride .
Challenges in Synthesis
Regioselective bromination at the 4 and 5 positions necessitates precise control of reaction conditions, including temperature, solvent, and catalyst use. Over-bromination or isomer formation (e.g., 3,6-dibromo derivatives) are potential side reactions requiring chromatographic or recrystallization purification .
Applications and Uses
Polymer Science
Halogenated phthalic anhydrides are employed as monomers in high-performance polymers, such as polyimides and epoxy resins. The bromine atoms in 4,5-dibromophthalic anhydride may enhance flame retardancy in these materials, a property critical for electronics and aerospace applications .
Organic Synthesis
The compound serves as a building block for synthesizing brominated aromatic derivatives, including ligands for metal-organic frameworks (MOFs) or active pharmaceutical ingredients (APIs). For example, its anhydride group can undergo ring-opening reactions with amines or alcohols to yield amides or esters .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume